molecular formula C13H16FN3 B1501293 3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine CAS No. 476637-06-6

3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine

Cat. No. B1501293
M. Wt: 233.28 g/mol
InChI Key: IAVMYZXRASMAQF-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

The title compound was prepared from 3-tert-butyl-1-(3-fluorophenyl)-1H-pyrazol-5-amine (1.24 mg, 5.32 mmol) and phenyl chloroformate (2.0 mL, 16.0 mmol) using the procedure in Example 118A to give phenyl 3-tert-butyl-1-(3-fluorophenyl)-1H-pyrazol-5-ylcarbamate (926 mg, 2.62 mmol, 49%). 1H NMR (300 MHz, DMSO-d6) δ 9.23 (s, 1H), 8.68 (s, 1H), 8.53 (s, 1H), 7.79-7.23 (m, 8H), 6.38 (s, 1H), 1.27 (s, 9H); LC-MS (ESI) m/z 354 (M+H)+.
Quantity
1.24 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:9]=[C:8]([NH2:10])[N:7]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[CH:12]=2)[N:6]=1)([CH3:4])([CH3:3])[CH3:2].Cl[C:19]([O:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=[O:20]>>[C:1]([C:5]1[CH:9]=[C:8]([NH:10][C:19](=[O:20])[O:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[N:7]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[CH:12]=2)[N:6]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
1.24 mg
Type
reactant
Smiles
C(C)(C)(C)C1=NN(C(=C1)N)C1=CC(=CC=C1)F
Name
Quantity
2 mL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)C1=NN(C(=C1)NC(OC1=CC=CC=C1)=O)C1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.62 mmol
AMOUNT: MASS 926 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.